molecular formula C9H9Br2ClO B13085406 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene

Cat. No.: B13085406
M. Wt: 328.43 g/mol
InChI Key: WABOBMHDSMUVQT-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromomethyl groups at the 2 and 3 positions, a chlorine atom at the 1 position, and a methoxy group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene typically involves the bromination of 1-chloro-4-methoxybenzene. One common method is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to introduce bromomethyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis can also enhance reaction rates and selectivity, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive molecules. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring and form new chemical bonds. This reactivity makes it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring, which provides a balance of reactivity and stability. The chlorine atom further enhances its reactivity, making it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C9H9Br2ClO

Molecular Weight

328.43 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1-chloro-4-methoxybenzene

InChI

InChI=1S/C9H9Br2ClO/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3

InChI Key

WABOBMHDSMUVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CBr)CBr

Origin of Product

United States

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